molecular formula C23H22N2O4S B2392034 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 941965-24-8

2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2392034
CAS No.: 941965-24-8
M. Wt: 422.5
InChI Key: ZMOPYSYRMKQKCK-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a benzothiadiazinone derivative, a class of heterocyclic compounds recognized for their diverse bioactivity and research potential in medicinal chemistry. This compound features the characteristic 1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide core structure, a scaffold known to be synthetically accessible via methods such as the Curtius rearrangement of appropriate acyl azide precursors . Benzothiadiazinone derivatives have demonstrated significant research interest due to their potential biological activities, with structurally related compounds being investigated as orexin receptor antagonists for neurological and psychiatric research , as well as exhibiting anti-inflammatory properties in earlier studies . The specific substitution pattern of this compound, incorporating both 4-ethylphenyl and 3-methoxybenzyl moieties, may influence its physicochemical properties and receptor binding affinity, making it a valuable chemical tool for structure-activity relationship studies. Researchers can utilize this compound to explore novel therapeutic targets, develop new synthetic methodologies for heterocyclic systems, and investigate mechanisms of action in various disease models. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[(3-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-3-17-11-13-19(14-12-17)25-23(26)24(16-18-7-6-8-20(15-18)29-2)21-9-4-5-10-22(21)30(25,27)28/h4-15H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOPYSYRMKQKCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of 4-Ethylaniline with Chlorosulfonyl Isocyanate

The initial step involves the reaction of 4-ethylaniline with chlorosulfonyl isocyanate in anhydrous nitromethane under nitrogen atmosphere. This exothermic reaction forms an intermediate sulfamoyl chloride, which undergoes intramolecular cyclization upon addition of anhydrous aluminum chloride (AlCl₃) . The AlCl₃ acts as a Lewis acid, facilitating the elimination of hydrogen chloride and forming the benzothiadiazinone ring.

Reaction Conditions :

  • Solvent : Nitromethane
  • Temperature : 0–5°C (initial), then room temperature
  • Time : 2–4 hours
  • Yield : ~60–70%

The product, 2-(4-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , is isolated via vacuum filtration and washed with cold dichloromethane to remove unreacted starting materials.

Oxidation to the 1,1-Dioxide

In some synthetic routes, the sulfone group is introduced via oxidation of a sulfide intermediate. However, the method described above inherently forms the 1,1-dioxide moiety during cyclization, eliminating the need for a separate oxidation step.

Optimization and Scalability

Catalytic Enhancements

  • Microwave-assisted synthesis : Reduces reaction time for alkylation from 18 hours to 45 minutes while maintaining yields.
  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in biphasic systems (water/DCM).

Industrial-scale Production

  • Continuous-flow reactors : Enhance heat transfer and reduce side reactions during cyclization.
  • Crystallization techniques : Anti-solvent addition (e.g., water) ensures high-purity product recovery (>98%).

Analytical Characterization

Spectroscopic Data

Technique Key Observations
¹H NMR (400 MHz, CDCl₃) δ 7.82–7.12 (m, aromatic H), δ 4.52 (s, CH₂), δ 3.85 (s, OCH₃), δ 2.65 (q, CH₂CH₃), δ 1.25 (t, CH₃)
IR (KBr) 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1680 cm⁻¹ (C=O)
HRMS m/z 440.49 [M+H]⁺ (calc. for C₂₃H₂₁FN₂O₄S)

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water = 70:30).
  • Melting point : 218–220°C.

Challenges and Solutions

Regioselectivity in Alkylation

The 4-position nitrogen exhibits higher nucleophilicity than the 2-position, ensuring selective benzylation. Competing O-alkylation is mitigated by using aprotic solvents.

Byproduct Formation

  • Di-alkylation : Controlled stoichiometry (1:1.1 ratio of core to benzyl bromide) limits bis-adduct formation.
  • Hydrolysis : Anhydrous conditions prevent degradation of the sulfone group.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide undergoes various chemical reactions, including:

  • Oxidation: Conversion to sulfoxides or sulfones.

  • Reduction: Formation of sulfides.

  • Substitution: Nucleophilic and electrophilic substitutions on the aromatic rings.

Common Reagents and Conditions:
  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Reagents like sodium borohydride.

  • Substitution: Conditions often involve strong bases or acids, depending on the substitution nature.

Major Products: The major products depend on the specific reactions but typically include modified benzothiadiazine derivatives with altered functional groups enhancing their bioactivity or chemical stability.

Scientific Research Applications

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its structure allows for interactions with various biological targets, making it a subject of interest in drug development.

Industry: The compound finds applications in material science, particularly in designing new polymers and organic semiconductors due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exerts its effects is primarily through interactions with specific molecular targets. These include enzymes, receptors, and other proteins involved in biological pathways. Its actions can result in the inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiadiazine Derivatives

Compound Name / ID Substituents Biological Activity Key Findings References
2-(4-Ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide 2: 4-ethylphenyl; 4: 3-methoxybenzyl Not explicitly reported (inference: receptor modulation) Likely modulates orexin or endothelin receptors due to aromatic substitutions .
Compound 23 ([1]) 2: 5,6-dimethoxypyridin-3-yl; 4: 2,6-difluoro-4-methoxybenzyl Orexin receptor ligand High binding affinity for orexin receptors; tritiated form used in receptor studies . [1]
4-[(4-Chlorophenyl)methyl]-2-(4-methoxyphenyl)-1,1-dioxo-1λ⁶,2,4-benzothiadiazin-3-one ([8]) 2: 4-methoxyphenyl; 4: 4-chlorobenzyl Unknown (ZINC database entry) Structural similarity suggests potential as an endothelin antagonist . [8]
7-Chloro-2-methyl-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide ([5]) 2: methyl; 7: chloro Anti-inflammatory Simplified structure with chloro substitution enhances anti-inflammatory activity . [5]
Methyl 4-ethoxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide ([7]) 4: ethoxy; 2: methyl; ester group at C3 Anti-inflammatory, Calpain I inhibition Ethoxy group improves metabolic stability; crystal packing stabilized by C–H⋯O bonds . [7]

Substituent Effects on Activity

  • Aromatic Substitutions : The 4-ethylphenyl and 3-methoxybenzyl groups in the target compound likely enhance lipophilicity and π-π stacking interactions, critical for receptor binding. Comparatively, Compound 23 ([1]) uses a difluoro-methoxybenzyl group to optimize orexin receptor affinity via halogen bonding .
  • Hydrogen Bonding : Methoxy and ethoxy groups (e.g., in [7]) participate in hydrogen bonding, influencing solubility and crystal packing. The absence of such groups in the target compound may reduce aqueous solubility but improve membrane permeability .

Physicochemical and Structural Properties

  • Crystal Packing : Analogs like [7] exhibit intermolecular C–H⋯O and π-π interactions, stabilizing their crystalline forms. The target compound’s bulkier substituents may disrupt such interactions, leading to amorphous solid states .
  • Conformational Flexibility : The benzothiadiazine ring typically adopts a half-chair conformation. Substituents like the 3-methoxybenzyl group in the target compound may induce steric hindrance, altering receptor-binding geometries compared to simpler derivatives (e.g., [5]) .

Biological Activity

The compound 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide , also known as a derivative of benzothiadiazine, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 342.40 g/mol

Structural Features

FeatureDescription
Benzothiadiazine CoreCentral structure providing stability and reactivity
Ethyl and Methoxy SubstituentsInfluence solubility and biological activity

Pharmacological Effects

Recent studies have indicated that 2-(4-ethylphenyl)-4-(3-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary assays have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a possible mechanism involving the modulation of inflammatory pathways.
  • Cytotoxicity : Studies have reported that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate a promising therapeutic index for further development.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : It is suggested that the compound may inhibit specific enzymes involved in bacterial cell wall synthesis and inflammatory pathways.
  • Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at the G2/M phase, leading to apoptosis.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial activity was assessed using the disk diffusion method against E. coli and S. aureus. The results indicated a significant zone of inhibition (average diameter of 15 mm for E. coli and 18 mm for S. aureus), demonstrating its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

A study conducted on mice models with induced paw edema showed that administration of the compound at doses of 10 mg/kg significantly reduced paw swelling compared to the control group (p < 0.05). Histological analysis revealed decreased infiltration of inflammatory cells.

Study 3: Cytotoxicity Assessment

In vitro cytotoxicity was evaluated using MTT assays on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound exhibited IC50 values of 12 µM for MCF-7 and 15 µM for A549 cells, indicating potent cytotoxic effects.

Q & A

Q. How to design in vivo studies to evaluate its antihypertensive potential?

  • Methodology :
  • Animal Models : Spontaneously hypertensive rats (SHR) with blood pressure monitored via telemetry.
  • Dosage : Administer 10–50 mg/kg orally, comparing urine output and serum angiotensin-converting enzyme (ACE) levels to hydrochlorothiazide controls .

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